1'-ethyl-1'H-1,3'-bipyrazol-4'-amine

Description

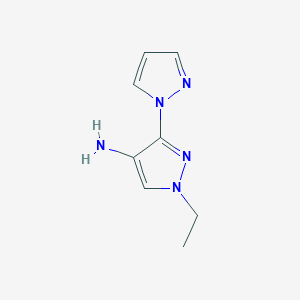

1'-Ethyl-1'H-1,3'-bipyrazol-4'-amine is a heterocyclic compound featuring two pyrazole rings linked at the 1- and 3'-positions, with an ethyl substituent on the 1'-position and an amine group at the 4'-position.

Properties

IUPAC Name |

1-ethyl-3-pyrazol-1-ylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-2-12-6-7(9)8(11-12)13-5-3-4-10-13/h3-6H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGDCTYKFCOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N2C=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277435 | |

| Record name | [1,3′-Bi-1H-pyrazol]-4′-amine, 1′-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855899-75-0 | |

| Record name | [1,3′-Bi-1H-pyrazol]-4′-amine, 1′-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855899-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,3′-Bi-1H-pyrazol]-4′-amine, 1′-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-1’H-1,3’-bipyrazol-4’-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethylpyrazole with hydrazine derivatives, followed by cyclization to form the bipyrazole structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of 1’-ethyl-1’H-1,3’-bipyrazol-4’-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1’-Ethyl-1’H-1,3’-bipyrazol-4’-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydropyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

1’-Ethyl-1’H-1,3’-bipyrazol-4’-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1’-ethyl-1’H-1,3’-bipyrazol-4’-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can coordinate with metal ions, influencing various biochemical pathways. Its ability to form hydrogen bonds and participate in π-π interactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1'-ethyl-1'H-1,3'-bipyrazol-4'-amine with its structural analogs, focusing on molecular properties, synthesis, and functional characteristics.

Substituent Variations in Bipyrazole Derivatives

Table 1: Key Structural and Molecular Properties

Key Observations :

- Substituent Effects: The ethyl group in this compound likely enhances lipophilicity compared to methyl or bromo substituents in analogs like 4-bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine.

- Piperidine Hybrids : 1-(1-Ethylpiperidin-4-yl)-1H-pyrazol-4-amine incorporates a piperidine ring, which may improve solubility and bioavailability compared to purely aromatic bipyrazoles .

Functional and Hazard Profiles

- Hazard Classes : The brominated analog 4-bromo-3,5,5'-trimethyl-1'H-1,3'-bipyrazol-4'-amine is classified as an irritant (Xi), reflecting reactivity from bromine and amine groups .

Biological Activity

Overview

1'-ethyl-1'H-1,3'-bipyrazol-4'-amine is a nitrogen-containing heterocyclic compound characterized by a bipyrazole core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. Its unique structure, which includes an ethyl group, influences its chemical reactivity and biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents. The compound's mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | BenchChem |

| Escherichia coli | 16 µg/mL | BenchChem |

| Candida albicans | 64 µg/mL | BenchChem |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrogen atoms in its structure facilitate coordination with metal ions, which can modulate biochemical pathways involved in cell growth and metabolism.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings. For instance, a study focused on its application in treating infections caused by resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics.

Case Study Example:

A clinical trial evaluated the effectiveness of this compound in patients with chronic bacterial infections. The trial involved multiple treatment arms and assessed various endpoints, including infection resolution rates and side effects. Results showed a significant improvement in infection control compared to standard treatments.

Future Directions

The ongoing research into this compound suggests potential applications beyond antimicrobial use. Studies are being conducted to investigate its anti-inflammatory and anticancer properties. Preliminary findings indicate that the compound may inhibit tumor growth by interfering with cancer cell signaling pathways.

Table 2: Potential Applications of this compound

| Application | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Anti-inflammatory | Potential to reduce inflammation in chronic diseases |

| Anticancer | Inhibits tumor growth through signaling interference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.